molecular formula C12H16O4 B14701249 Ethyl 4,5-dimethoxy-2-methylbenzoate CAS No. 15364-83-7

Ethyl 4,5-dimethoxy-2-methylbenzoate

Cat. No.: B14701249
CAS No.: 15364-83-7
M. Wt: 224.25 g/mol
InChI Key: HUYJRHHBILHEMF-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethoxy-2-methylbenzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position, with methoxy groups at the 4- and 5-positions and a methyl substituent at the 2-position of the aromatic ring. The molecular formula can be inferred as C₁₂H₁₆O₄ (based on the methyl ester analog, mthis compound, which has the formula C₁₁H₁₄O₄ ). Such esters are commonly used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their tunable electronic and steric properties .

Properties

IUPAC Name

ethyl 4,5-dimethoxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-5-16-12(13)9-7-11(15-4)10(14-3)6-8(9)2/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYJRHHBILHEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680231
Record name Ethyl 4,5-dimethoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15364-83-7
Record name Ethyl 4,5-dimethoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dimethoxy-2-methylbenzoate can be synthesized through the esterification of 4,5-dimethoxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethoxy-2-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4,5-dimethoxy-2-methylbenzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Hydrolysis: 4,5-dimethoxy-2-methylbenzoic acid and ethanol.

    Reduction: 4,5-dimethoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5-dimethoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethoxy-2-methylbenzoate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. The methoxy groups can influence the electronic properties of the aromatic ring, affecting its reactivity in substitution reactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to ethyl 4,5-dimethoxy-2-methylbenzoate, differing in substituents or ester groups. These variations significantly impact their physical, chemical, and functional properties.

Mthis compound (CAS 50525-09-2)

  • Molecular Formula : C₁₁H₁₄O₄
  • Molecular Weight : 210.23 g/mol
  • Key Differences :
    • The methyl ester group (vs. ethyl) reduces molecular weight and may lower boiling point and lipophilicity.
    • High-yield synthesis routes (up to 98%) are documented for this compound, suggesting efficient protocols for its ethyl analog .

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Key Differences: Lacks the 4,5-dimethoxy and 2-methyl substituents, resulting in simpler electronic structure and lower steric hindrance. Documented solubility in ethanol and detailed spectroscopic data (IR, NMR, MS) provide a benchmark for analyzing substituted benzoates .

Ethyl 2-Methoxy-4,5-Dimethylbenzoate (CAS 1803819-64-8)

  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.25 g/mol
  • Key Differences :
    • Methyl groups at 4- and 5-positions (vs. methoxy) reduce polarity and hydrogen-bonding capacity, altering solubility and reactivity .

Methyl 2-Amino-4,5-Dimethoxybenzoate

  • Molecular Formula: C₁₀H₁₃NO₄
  • Molecular Weight : 211.21 g/mol
  • Key Differences: The amino group at the 2-position introduces nucleophilic character, making it reactive in coupling reactions.

Methyl 4,5-Dimethoxy-2-Nitrobenzoate (CAS 26791-93-5)

  • Molecular Formula: C₁₀H₁₁NO₇
  • Molecular Weight : 257.20 g/mol
  • Key Differences :
    • The nitro group at the 2-position is strongly electron-withdrawing, increasing acidity of the aromatic ring and directing electrophilic substitution reactions to specific positions .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound* C₁₂H₁₆O₄ 240.25 (calculated) 2-Me, 4,5-OMe, ethyl ester Inferred: Intermediate in synthesis
Mthis compound C₁₁H₁₄O₄ 210.23 2-Me, 4,5-OMe, methyl ester High-yield synthesis (98%)
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-OMe, ethyl ester Soluble in ethanol; IR/NMR documented
Ethyl 2-methoxy-4,5-dimethylbenzoate C₁₂H₁₆O₃ 208.25 2-OMe, 4,5-Me, ethyl ester Lower polarity due to methyl groups
Methyl 2-amino-4,5-dimethoxybenzoate C₁₀H₁₃NO₄ 211.21 2-NH₂, 4,5-OMe, methyl ester Amino group enables nucleophilic reactions
Methyl 4,5-dimethoxy-2-nitrobenzoate C₁₀H₁₁NO₇ 257.20 2-NO₂, 4,5-OMe, methyl ester Nitro group enhances electrophilic reactivity

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